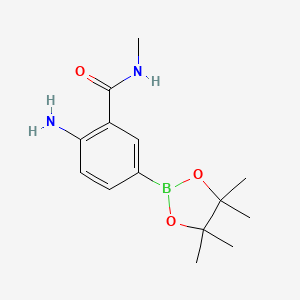
4-(4-Methoxyphenyl)pyridin-3-amine
Descripción general
Descripción
“4-(4-Methoxyphenyl)pyridin-3-amine” is a chemical compound with the IUPAC name N-(4-methoxyphenyl)-3-pyridinamine . It has a molecular weight of 200.24 and is typically stored in a dark place at room temperature . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds are often synthesized through various methods, including the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h2-9,14H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 200.24 . It is typically stored in a dark place at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Reactivity :
- The compound has been used in the synthesis of various organic compounds. For example, Rebstock et al. (2003) described the synthesis of 2-(pyridyl)phenols and 2-(pyridyl)anilines using cross-coupling reactions, which are important in organic chemistry (Rebstock et al., 2003).
- Farouk et al. (2021) explored the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives, demonstrating the versatility of such compounds in chemical synthesis (Farouk et al., 2021).
Photophysical Properties and Sensor Applications :
- Hu et al. (2013) investigated the photophysical properties of triphenylamine derivatives, including those functionalized with methoxyphenyl and pyridinyl groups. They found potential applications for these compounds as fluorescent pH sensors (Hu et al., 2013).
Corrosion Inhibition :
- Ansari et al. (2015) studied the corrosion inhibition effect of pyridine derivatives, including 4-(4-Methoxyphenyl)pyridin-3-amine, on mild steel in hydrochloric acid. This research indicates potential applications in material science and engineering (Ansari et al., 2015).
Biological Activities :
- Vargas Méndez and Kouznetsov (2015) conducted research on γ-pyridinyl amine derivatives, including 4-methoxy-N-(pyridin-4-ylmethyl) aniline, for their antioxidant and acetylcholinesterase inhibitory properties. These findings are significant for pharmaceutical and medicinal chemistry (Vargas Méndez and Kouznetsov, 2015).
Catalysis and Polymer Chemistry :
- Devaine-Pressing et al. (2015) utilized similar compounds in the field of polymer chemistry, specifically in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating their potential as catalysts in polymer synthesis (Devaine-Pressing et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYPPNTQQAVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374664-80-8 | |
| Record name | 3-Pyridinamine, 4-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374664-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)
